molecular formula C16H23N3O2 B13812635 1-(2-Dimethylaminobutyryl)-3-(1-indanyl)urea CAS No. 6520-77-0

1-(2-Dimethylaminobutyryl)-3-(1-indanyl)urea

Katalognummer: B13812635
CAS-Nummer: 6520-77-0
Molekulargewicht: 289.37 g/mol
InChI-Schlüssel: OVHNSLYDROUXGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group, a butyryl group, and an indan-1-yl group attached to a urea backbone. Its molecular formula is C16H24N2O2, and it has a molecular weight of 276.38 g/mol .

Vorbereitungsmethoden

The synthesis of 1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea can be compared with other similar compounds, such as:

  • 1-[2-(Dimethylamino)acetyl]-3-(indan-1-yl)urea
  • 1-[2-(Dimethylamino)propionyl]-3-(indan-1-yl)urea
  • 1-[2-(Dimethylamino)valeryl]-3-(indan-1-yl)urea

These compounds share similar structural features but differ in the length and nature of the acyl group attached to the urea backbone. The unique combination of the dimethylamino butyryl and indan-1-yl groups in 1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea contributes to its distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

6520-77-0

Molekularformel

C16H23N3O2

Molekulargewicht

289.37 g/mol

IUPAC-Name

N-(2,3-dihydro-1H-inden-1-ylcarbamoyl)-2-(dimethylamino)butanamide

InChI

InChI=1S/C16H23N3O2/c1-4-14(19(2)3)15(20)18-16(21)17-13-10-9-11-7-5-6-8-12(11)13/h5-8,13-14H,4,9-10H2,1-3H3,(H2,17,18,20,21)

InChI-Schlüssel

OVHNSLYDROUXGZ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)NC(=O)NC1CCC2=CC=CC=C12)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.